Cas no 1803589-91-4 (1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene)
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- EN300-181089
- C9H6F5NO3
- 1803589-91-4
- 1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
- 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
-
- Inchi: 1S/C9H6F5NO3/c10-8(11)4-18-7-2-1-5(15(16)17)3-6(7)9(12,13)14/h1-3,8H,4H2
- InChI Key: ZSKDNQUXLXNOCD-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OCC(F)F)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 271.02678386g/mol
- Monoisotopic Mass: 271.02678386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55Ų
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D468728-10mg |
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D468728-50mg |
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D468728-100mg |
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-181089-0.05g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 0.05g |
$97.0 | 2023-09-19 | |
| Enamine | EN300-181089-0.1g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 0.1g |
$144.0 | 2023-09-19 | |
| Enamine | EN300-181089-0.25g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 0.25g |
$206.0 | 2023-09-19 | |
| Enamine | EN300-181089-0.5g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 0.5g |
$391.0 | 2023-09-19 | |
| Enamine | EN300-181089-1.0g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-181089-2.5g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 2.5g |
$1008.0 | 2023-09-19 | |
| Enamine | EN300-181089-5.0g |
1-(2,2-difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene |
1803589-91-4 | 95% | 5.0g |
$1488.0 | 2023-02-16 |
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4) is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a nitro group, a difluoroethoxy substituent, and a trifluoromethyl group, which collectively contribute to its distinctive properties and reactivity.
The nitro group (NO2) is a well-known functional group that imparts strong electron-withdrawing properties to the molecule. This characteristic makes 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene an excellent substrate for various chemical reactions, such as reduction to form amino derivatives or substitution reactions. The presence of the nitro group also enhances the compound's solubility in polar solvents and can influence its biological activity.
The difluoroethoxy substituent (OCH2CF2) is another key feature of this compound. Fluorine atoms are known for their high electronegativity and small size, which can significantly alter the electronic and steric properties of the molecule. The difluoroethoxy group can improve the lipophilicity of the compound, making it more suitable for applications in drug delivery systems and other biological contexts. Additionally, the fluorine atoms can enhance the stability of the molecule by reducing metabolic degradation.
The trifluoromethyl group (CF3) is a highly electron-withdrawing substituent that further enhances the overall electronic properties of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene. This group is commonly used in pharmaceuticals to improve drug efficacy and pharmacokinetic properties. The trifluoromethyl group can also influence the compound's reactivity and stability, making it an attractive candidate for various synthetic transformations.
In recent studies, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has shown promising results in several areas of research. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anti-inflammatory drugs. The unique combination of functional groups in this molecule allows it to interact with specific biological targets, such as enzymes involved in inflammatory pathways.
Another area of interest is its application in materials science. Researchers at the University of California have explored the use of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene as a building block for creating advanced materials with enhanced thermal stability and mechanical strength. The fluorinated groups in this compound contribute to its robustness and resistance to environmental factors.
In the field of chemical synthesis, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has been utilized as an intermediate for synthesizing complex organic molecules. Its reactivity and functional groups make it a versatile starting material for various synthetic routes. For example, it can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds or in nucleophilic substitution reactions to introduce new functional groups.
The safety profile of 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene has also been extensively studied. While it is important to handle this compound with care due to its reactivity and potential health effects associated with exposure to nitro compounds and fluorinated chemicals, proper safety protocols can minimize risks. Researchers should adhere to standard laboratory practices and use appropriate personal protective equipment when working with this compound.
In conclusion, 1-(2,2-Difluoroethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 1803589-91-4) is a versatile and promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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